molecular formula C6H4BrF2NO B1383979 (2-Bromo-3,5-difluoropyridin-4-yl)methanol CAS No. 2306265-44-9

(2-Bromo-3,5-difluoropyridin-4-yl)methanol

Cat. No. B1383979
M. Wt: 224 g/mol
InChI Key: SBVDTCYFGWIWEZ-UHFFFAOYSA-N
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Description

2-Bromo-3,5-difluoropyridin-4-yl)methanol (BDFM) is a compound of interest in the field of organic chemistry. It is a colorless liquid with a molecular weight of 250.2 g/mol, and a boiling point of 167.6 °C. BDFM has various applications in the fields of scientific research, medicine, and biochemistry.

Scientific Research Applications

Kinetic Studies and Chemical Reactions

  • The kinetics of piperidino-debromination of certain bromo-nitro-thiophenes in methanol were explored, providing insights into reaction rates and mechanisms (Spinelli, Consiglio, & Corrao, 1972).
  • A study on the bromination of diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate revealed insights into the mechanisms and intermediates of bromination reactions in methanol (Petrova et al., 2014).

Synthesis and Crystal Structure Analysis

  • Schiff base compounds, including pyridine derivatives, were synthesized in methanol, providing valuable information on crystal structure and potential biological activities (Wang et al., 2008).
  • A study on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system offered insights into green and efficient synthesis methods (Chen et al., 2021).

Biological and Pharmaceutical Applications

  • Research into the Maillard reaction product [5-(5,6-Dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]methanol (F3-A) in breads and its bioavailability provides insights into food chemistry and health implications (Chen, Dai, & Kitts, 2016).

Computational and Theoretical Studies

  • DFT studies on similar compounds, such as (RS)-(3-bromophenyl) (pyridine-2yl) methanol, enhance the understanding of molecular structures and reactivity, which are critical in designing new compounds and understanding their properties (Trivedi, 2017).

Material Science and Engineering

  • Studies on the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution contribute to industrial product and process design, relevant in materials science (Yao, Li, Luo, & Liu, 2010).

properties

IUPAC Name

(2-bromo-3,5-difluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVDTCYFGWIWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3,5-difluoropyridin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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